LogP Differential: 1.3–2.0 Unit Lipophilicity Increase Over Methoxy Analog
1-Bromo-4-(cyclohexyloxy)benzene exhibits a calculated octanol-water partition coefficient (XLogP3) of 4.4 [1], which is 1.3 to 2.0 log units higher than that of the methoxy analog 1-bromo-4-methoxybenzene (LogP values ranging from 2.46 to 3.16 across multiple sources) . This quantitative difference translates to a 20- to 100-fold increase in lipophilicity, directly impacting the compound's behavior in reversed-phase chromatography and its partitioning into non-polar phases during extraction and reaction workup.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | 4.4 (XLogP3) |
| Comparator Or Baseline | 1-Bromo-4-methoxybenzene: 2.46–3.16 (LogP) |
| Quantified Difference | ΔLogP = +1.3 to +2.0 log units (20–100× increased lipophilicity) |
| Conditions | Computed physicochemical properties from authoritative database entries |
Why This Matters
The substantially higher LogP dictates chromatographic retention, extraction efficiency, and ultimately influences the lipophilicity profile of downstream coupling products in medicinal chemistry programs.
- [1] PubChem. 1-Bromo-4-(cyclohexyloxy)benzene. Computed Properties: XLogP3-AA Value 4.4. View Source
